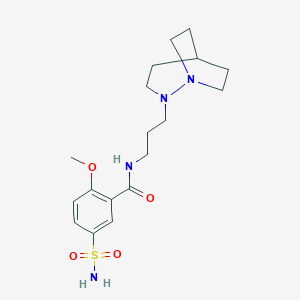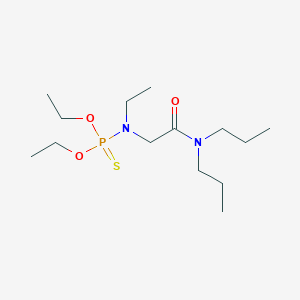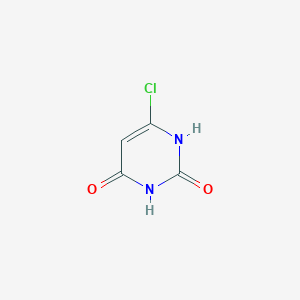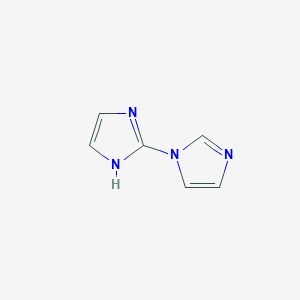
2-Ethyl-4,4-dimethyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,4-dimethyloxazol-5(4H)-one (EMDO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDO is a cyclic imide that is synthesized from maleic anhydride and ethylamine.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is not fully understood. However, it is believed that this compound acts by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has several advantages for lab experiments. This compound is readily synthesized from commercially available starting materials and can be purified by recrystallization. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is insoluble in water and some common organic solvents such as hexane and diethyl ether. This compound also has a low melting point, which can make handling and storage difficult.
Zukünftige Richtungen
For research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one include studying its potential as an antitumor and anti-inflammatory agent and evaluating its toxicity and pharmacokinetics in vivo.
Synthesemethoden
2-Ethyl-4,4-dimethyloxazol-5(4H)-one is synthesized by reacting maleic anhydride with ethylamine in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The reaction takes place in a solvent such as toluene or dichloromethane at a temperature of 60-80°C for a period of 12-24 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound is used as a building block in the synthesis of various heterocyclic compounds such as oxazoles, pyrazoles, and pyridazines. This compound is also used as a ligand in coordination chemistry and in the preparation of metal-organic frameworks (MOFs). In medicinal chemistry, this compound has been studied for its potential as an antitumor agent, anticonvulsant, and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
106897-29-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-ethyl-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3 |
InChI-Schlüssel |
YGFHISWMENSEAP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(C(=O)O1)(C)C |
Kanonische SMILES |
CCC1=NC(C(=O)O1)(C)C |
Synonyme |
5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)






